molecular formula C6H11ClO2 B1359931 Pentyl chloroformate CAS No. 638-41-5

Pentyl chloroformate

Cat. No.: B1359931
CAS No.: 638-41-5
M. Wt: 150.6 g/mol
InChI Key: XHRRYUDVWPPWIP-UHFFFAOYSA-N
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Description

Pentyl chloroformate is an organic compound with the molecular formula C₆H₁₁ClO₂. It belongs to the class of chloroformates, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates .

Scientific Research Applications

Pentyl chloroformate is used in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.

    Biology: Employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of polymers and other industrial chemicals.

Safety and Hazards

Pentyl chloroformate is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Pentyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of carbamates and carbonates. It reacts with amines to form carbamates and with alcohols to form carbonates . These reactions are crucial in the production of various pharmaceuticals and agrochemicals. This compound interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of alcohol and carbon dioxide . Additionally, it can react with proteins containing nucleophilic groups, such as lysine residues, forming stable carbamate linkages .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying proteins involved in signal transduction. For example, the formation of carbamate linkages with lysine residues in proteins can alter their function and interactions, potentially affecting downstream signaling events . This compound can also impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function . Furthermore, it may affect cellular metabolism by inhibiting or activating enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reactivity with nucleophilic groups in biomolecules. It can form covalent bonds with amino acids, such as lysine, serine, and cysteine, in proteins, leading to the formation of stable carbamate or carbonate linkages . This modification can alter the structure and function of the target proteins, affecting their enzymatic activity, binding interactions, and stability . This compound can also inhibit or activate enzymes by modifying their active sites or regulatory regions . Additionally, it may influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored properly in a dry, cool, and well-ventilated place . It can degrade in the presence of moisture, leading to the formation of pentanol and carbon dioxide . Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in protein structure and function, enzyme activity, and gene expression . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage, enzyme inhibition, and alterations in gene expression . Threshold effects have been observed in studies, where a certain dosage level is required to elicit significant changes in cellular function and metabolism . Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by esterases, leading to the formation of pentanol and carbon dioxide . Additionally, this compound can react with amino acids and proteins, forming stable carbamate or carbonate linkages . These modifications can affect metabolic flux and metabolite levels, potentially altering cellular metabolism and function . This compound may also influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the cytoplasm and organelles, depending on its chemical properties and interactions with cellular components . This compound may also interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the distribution and activity of this compound within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles, such as the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of this compound can be directed by targeting signals or post-translational modifications that guide its transport to specific subcellular locations . The subcellular localization of this compound can affect its activity and function, influencing cellular processes and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C5H11OH+COCl2C5H11OCOCl+HCl\text{C}_5\text{H}_{11}\text{OH} + \text{COCl}_2 \rightarrow \text{C}_5\text{H}_{11}\text{OCOCl} + \text{HCl} C5​H11​OH+COCl2​→C5​H11​OCOCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous addition of pentanol to a solution of phosgene in an inert solvent, such as toluene or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Pentyl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl chloroformate is unique due to its longer alkyl chain, which can impart different physical properties and reactivity compared to shorter-chain chloroformates. This can be advantageous in specific synthetic applications where the steric or electronic effects of the pentyl group are beneficial .

Properties

IUPAC Name

pentyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRRYUDVWPPWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060933
Record name Carbonochloridic acid, pentyl ester
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbonochloridic acid, pentyl ester
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CAS No.

638-41-5
Record name Pentyl chloroformate
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Record name Pentyl chloroformate
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Record name Pentyl chloroformate
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Record name Carbonochloridic acid, pentyl ester
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Record name Pentyl chloroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Pentyl chloroformate in current research?

A1: this compound is frequently employed as a reagent in the synthesis of Capecitabine [, , , , , , , ]. Capecitabine is an antitumor agent utilized in the treatment of breast and rectal cancers [].

Q2: Can you describe the role of this compound in the synthesis of Capecitabine?

A2: this compound is introduced in a later stage of the synthesis. It reacts with 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine through an amidation reaction. This step is followed by hydrolysis to yield the final product, Capecitabine [, , ].

Q3: What are the identified toxicological properties of this compound?

A3: Studies indicate that this compound exhibits moderate toxicity when ingested []. It also demonstrates significant irritant effects on the skin and the mucous membranes of the eyes []. Inhalation of this compound can cause respiratory irritation, with an irritant threshold of 7.8 mg/m3 observed in rats and 2.3 mg/m3 in humans [].

Q4: Are there any regulatory guidelines regarding the use and exposure limits of this compound?

A4: Yes, research suggests a maximum allowable concentration (MAC) of 0.5 mg/m3 in the air of working areas, classifying it as a hazard class 2 substance. The recommended safe exposure level in the atmospheric air of populated areas is 0.005 mg/m3 []. It's also noted that this compound requires special protection for the skin and eyes [].

Q5: Are there any alternative catalysts being explored for the synthesis of Capecitabine?

A5: Yes, recent research highlights the use of trifluoromethanesulfonic acid and its derivatives as alternative catalysts for the condensation reaction in Capecitabine synthesis []. This method has shown potential in simplifying the production process and reducing costs [].

Q6: What are the advantages of the improved synthetic procedures for Capecitabine?

A6: Improved procedures, including using alternative catalysts and optimizing reaction steps, aim to enhance the overall yield of Capecitabine production while minimizing environmental impact. These advancements contribute to a more efficient and cost-effective manufacturing process [, , , ].

Q7: What analytical techniques are commonly used to characterize and quantify this compound?

A7: While specific analytical methods for this compound are not detailed in the provided abstracts, techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds, including Capecitabine [, , ].

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